molecular formula C8H8N2O4 B2401709 Methyl 3-methyl-5-nitropyridine-2-carboxylate CAS No. 1456768-26-5

Methyl 3-methyl-5-nitropyridine-2-carboxylate

Cat. No.: B2401709
CAS No.: 1456768-26-5
M. Wt: 196.162
InChI Key: YHWXQOITCHEZKQ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-nitropyridine-2-carboxylate is a chemical compound with the molecular formula C8H8N2O4. It is a derivative of picolinic acid and features a nitro group at the 5-position and a methyl group at the 3-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-5-nitropyridine-2-carboxylate typically involves the nitration of 3-methylpyridine followed by esterification. One common method includes the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-5-nitropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 3-methyl-5-aminopicolinate.

    Substitution: Various substituted picolinates depending on the nucleophile used.

    Oxidation: 3-methyl-5-nitropicolinic acid.

Scientific Research Applications

Methyl 3-methyl-5-nitropyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5-nitropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active picolinic acid derivative. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 3-methyl-5-nitropyridine-2-carboxylate is unique due to the presence of both a nitro group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3-methyl-5-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5-3-6(10(12)13)4-9-7(5)8(11)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWXQOITCHEZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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